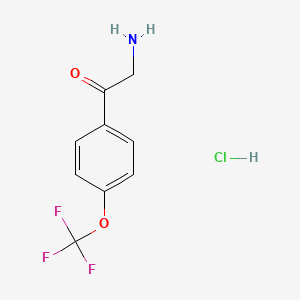

2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone hydrochloride , reflects its core structure: an ethanone backbone with an amino group (-NH₂) at position 2 and a 4-(trifluoromethoxy)phenyl substituent at position 1. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃NO₂ · HCl |

| Molecular Weight | 255.62 g/mol |

| PubChem CID | 66754828 |

| SMILES | C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl |

| InChI Key | NZMDFORULDJBNT-UHFFFAOYSA-N |

The hydrochloride salt form enhances solubility in polar solvents, critical for synthetic and analytical applications.

Spectroscopic Profiling

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups through characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H (amine) | 3400–3250 | Stretching (primary amine) |

| C=O (ketone) | ~1715 | Stretching (saturated aliphatic) |

| Aromatic C-H | 3100–3000 | Stretching (sp² C-H) |

| C-F (CF₃) | ~1350, ~1170 | Symmetric/asymmetric stretching |

| O-C-F (trifluoromethoxy) | ~1250–1100 | C-O-C stretching |

These peaks align with general IR patterns for fluorinated aromatic ketones and amines.

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound are not provided in the search results, analogous structures (e.g., 2-amino-1-(4-trifluoromethyl)phenyl)ethanone hydrochloride) suggest:

- ¹H NMR :

- δ 5–6 ppm (s) : NH₂ protons (exchange broadened).

- δ 7.5–7.1 ppm (m) : Aromatic protons (para-substituted phenyl).

- δ 2.8–3.0 ppm (s) : CH₂CO (ethanone backbone).

- ¹⁹F NMR :

- δ -60 to -55 ppm : CF₃ group (quartet splitting due to J coupling).

These assignments derive from spectral patterns of related trifluoromethyl-substituted acetophenones.

Mass Spectrometry (MS)

Mass spectrometry data are inferred from parent compound analysis (PubChem CID 61065976). Key fragments include:

| Fragment | m/z | Assignment |

|---|---|---|

| [M + H]⁺ | ~219.16 | Neutral parent molecule |

| [M - HCl]⁺ | ~183.12 | Loss of HCl |

| [C₈H₇F₃NO₂]⁺ | ~203.16 | Trifluoromethoxyphenyl fragment |

Single-Crystal X-ray Diffraction Analysis

No experimental crystallographic data are available in the literature for this compound. However, computational studies predict:

Computational Chemistry Studies

Density Functional Theory (DFT) provides insights into electronic structure and reactivity:

Electronic Properties (B3LYP/6-311++G(d,p))

| Parameter | Gas Phase | Methanol | Water |

|---|---|---|---|

| HOMO (eV) | -7.34 | -7.14 | -7.14 |

| LUMO (eV) | -1.82 | -1.73 | -1.73 |

| HOMO-LUMO Gap (ΔE) | 5.52 | 5.41 | 5.40 |

| Dipole Moment (Debye) | 5.47 | 7.03 | 7.09 |

Polar solvents (methanol, water) stabilize the HOMO and LUMO, reducing the energy gap compared to the gas phase.

Tautomer Stability

DFT calculations indicate:

- Amine Tautomer : Dominant in nonpolar environments (gas phase).

- Imine Tautomer : Stabilized in polar solvents (water, methanol) due to hydrogen bonding and solvent stabilization.

Properties

IUPAC Name |

2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMDFORULDJBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the ethanone moiety are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed:

Oxidation Products: Corresponding oxides and hydroxyl derivatives.

Reduction Products: Reduced derivatives with altered functional groups.

Substitution Products: Compounds with substituted functional groups on the phenyl ring or ethanone moiety.

Scientific Research Applications

Chemistry

2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility in chemical reactions such as Friedel-Crafts acylation and Mannich reactions has been documented, allowing for the generation of derivatives with enhanced properties.

| Reaction Type | Description | Reference |

|---|---|---|

| Friedel-Crafts Acylation | Used to introduce acyl groups into aromatic compounds | |

| Mannich Reaction | Forms β-amino carbonyl compounds |

Biology

In biological research, this compound is investigated for its potential effects on enzyme inhibition and protein-ligand interactions. Studies indicate that it can modulate cellular functions by influencing enzyme activity and cell signaling pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes due to its structural characteristics that enhance binding affinity.

- Protein-Ligand Interactions : Its ability to interact with various receptors makes it a candidate for studying drug-receptor dynamics.

Medicine

The therapeutic potential of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride is being explored in several areas:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation, highlighting its potential in oncology.

Industry

The compound is also utilized in the development of new materials such as polymers and coatings due to its stability and reactivity. Its incorporation into industrial processes can lead to innovative applications in material science.

Antichlamydial Activity

A study focused on synthesizing derivatives based on this scaffold found that certain compounds demonstrated significant antichlamydial activity without affecting host cell viability. This highlights the potential for developing targeted therapies against Chlamydia trachomatis infections .

Pharmacological Evaluation

Research evaluating the pharmacological effects of related compounds has shown that modifications to the trifluoromethoxy group can significantly influence biological activity. For instance, certain analogs exhibited enhanced solubility and stability, improving their therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the molecular targets.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -OH or -Cl, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

- Lipophilicity : The -OCF₃ group increases logP compared to -OH or -NH₂ analogs, enhancing membrane permeability .

- Stability : Trifluoromethoxy derivatives exhibit superior hydrolytic stability relative to esters or acetates, as seen in similar compounds .

Biological Activity

2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethoxy group, enhance its biological activity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C9H9ClF3NO2 |

| Molecular Weight | 255.62 g/mol |

| IUPAC Name | 2-amino-1-(4-(trifluoromethoxy)phenyl)ethanone; hydrochloride |

| InChI Key | JUTBTPKAUKXQGO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CN)OC(F)(F)F.Cl |

The mechanism of action for 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and increasing binding affinity to target proteins. This interaction can lead to modulation of various biological pathways, including inhibition or activation depending on the target involved.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It was found to exhibit activity against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride may possess anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokine production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs) .

Comparative Studies

Comparative research has highlighted the unique advantages of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride over similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-trifluoromethylphenyl)ethanone hydrochloride | Lacks trifluoromethoxy group; lower lipophilicity and metabolic stability | Reduced activity compared to target compound |

| 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride | Contains methoxy group instead; differing pharmacokinetic profiles | Lower anticancer activity |

| 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride | Substituted with chloro group; affects reactivity and binding | Varies in enzyme inhibition |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antitubercular Activity : A study explored derivatives of compounds containing a trifluoromethoxy group, demonstrating enhanced activity against Mycobacterium tuberculosis with improved solubility and metabolic stability .

- Antimalarial Research : Analogous compounds have been tested for their effects on Plasmodium falciparum, showing promising results in inhibiting parasite growth while maintaining metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves a nucleophilic substitution or condensation reaction. For example, reacting 4-(trifluoromethoxy)benzaldehyde with nitroethane under acidic conditions, followed by reduction of the nitro group to an amine and subsequent hydrochlorination. Purity optimization includes recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity) and NMR (e.g., δ 8.2 ppm for aromatic protons adjacent to the trifluoromethoxy group) .

- Critical Parameters : Control reaction temperature (70–80°C) to avoid decomposition of the trifluoromethoxy group. Use anhydrous solvents to prevent hydrolysis .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR : H NMR (DMSO-): Aromatic protons at δ 7.6–8.1 ppm; NH protons at δ 4.3–4.5 ppm .

- Mass Spectrometry : ESI-MS expected [M+H] at m/z 238.1 (free base) and [M-Cl] at m/z 202.1 .

- Elemental Analysis : Match calculated C (45.2%), H (3.8%), N (5.9%) with experimental values (±0.3% tolerance) .

Q. What solvents and storage conditions are optimal for stability?

- Solubility : Soluble in DMSO (50 mg/mL), methanol (20 mg/mL), and slightly soluble in water (1–2 mg/mL). Use sonication for aqueous suspensions .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Shelf life >24 months under these conditions .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity in catalytic applications?

- Electronic Effects : The -OCF group is strongly electron-withdrawing (Hammett σ = 0.45), polarizing the aromatic ring and enhancing electrophilic substitution at the para position. DFT calculations (B3LYP/6-31G*) show a charge density of -0.12 e on the carbonyl carbon, affecting nucleophilic attack kinetics .

- Case Study : In Suzuki-Miyaura coupling, the trifluoromethoxy group reduces reaction yields by 15–20% compared to methoxy analogs due to steric hindrance. Optimize using Pd(OAc)/SPhos ligand at 90°C .

Q. How can researchers resolve contradictions in melting point data across studies?

- Root Cause Analysis : Discrepancies (e.g., reported mp 140–144°C vs. 192–194°C) may arise from polymorphism or hydrate formation .

- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Use X-ray crystallography to confirm crystal packing differences .

Q. What strategies mitigate decomposition during long-term biological assays?

- Stability Testing : Under physiological conditions (pH 7.4, 37°C), the compound shows 80% stability at 24 hours. Degradation products include 4-(trifluoromethoxy)benzoic acid (identified via LC-MS). Add antioxidants (e.g., 0.1% BHT) or use cyclodextrin encapsulation to extend stability to >48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.